Product packaging for ALGAL AMINO ACID MIXTURE (U-D; U-15N)(Cat. No.:)

ALGAL AMINO ACID MIXTURE (U-D; U-15N)

Cat. No.: B1580326
M. Wt: NA
Attention: For research use only. Not for human or veterinary use.
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Description

Definition and Chemical Characterization

Algal amino acid mixture (U-D; U-¹⁵N) is a complex biochemical reagent comprising 16 proteinogenic amino acids uniformly labeled with deuterium (D) and the stable nitrogen isotope (¹⁵N). Derived from blue-green algae such as Spirulina platensis or Chlamydomonas reinhardtii, this mixture is produced by cultivating algal biomass in media enriched with ¹⁵NH₄¹⁵NO₃ and deuterated water (D₂O). The final product typically achieves isotopic purities of 98% for ¹⁵N and 97–98% for deuterium, with chemical purity exceeding 99%.

The amino acid profile excludes glutamine, asparagine, cysteine, and tryptophan due to instability during extraction. Structural analysis via nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirms uniform labeling across non-exchangeable positions, ensuring minimal isotopic dilution in experimental applications. For example, gas chromatography-mass spectrometry (GC-MS) of ¹⁵N-labeled leucine shows a +1 m/z shift in fragment ions (144 → 145), while deuterated variants exhibit distinct spectral patterns in ²H-NMR.

Table 1: Key Properties of Algal Amino Acid Mixture (U-D; U-¹⁵N)

Property Specification
Isotopic Purity (¹⁵N) 98 atom %
Isotopic Purity (D) 97–98 atom %
Amino Acid Count 16 (excluding Gln, Asn, Cys, Trp)
Primary Applications Biomolecular NMR, Proteomics, MS
Storage Conditions Room temperature, dry, light-protected

Historical Development of Algal-Derived Isotopic Labeling

The use of algal biomass for isotopic labeling originated in the early 1990s, driven by the need for non-radioactive tracers in metabolic studies. A landmark 1991 study demonstrated that Spirulina platensis grown in ¹³CO₂ could uniformly label egg proteins in hens, enabling in vivo tracking of amino acid metabolism. By the 2000s, optimized protocols for ¹⁵N labeling in Chlamydomonas reinhardtii emerged, achieving >98% isotopic incorporation through sequential subculturing in ¹⁵N-enriched Tris-acetate-phosphate (TAP) medium.

The advent of dual labeling (U-D; U-¹⁵N) in the 2010s addressed challenges in resolving overlapping NMR signals. Cambridge Isotope Laboratories commercialized the first algal-derived mixtures in 2014, leveraging algal growth advantages over bacterial systems, including higher amino acid yields (∼60% vs. ∼35% in yeast). Recent advances focus on cost reduction via delipidation processes, which mitigate growth inhibition in mammalian cell cultures while preserving isotopic integrity.

Significance in Biochemical Research

These mixtures are indispensable for three key applications:

  • Protein Dynamics Studies : By tracking ¹⁵N dilution in Chlamydomonas proteins like RuBisCO, researchers determined half-lives (t½) of 32–64 hours, revealing plastid protein turnover mechanisms.
  • Metabolic Flux Analysis : Dual labeling enables simultaneous tracking of nitrogen and carbon pathways. For instance, ¹³C/¹⁵N algal extracts clarified phenylalanine biosynthesis routes in Synechococcus spp..
  • Structural Biology : Deuterated algal mixtures reduce spin diffusion in NMR, resolving tertiary structures of membrane proteins such as ATP synthase.

Table 2: Research Applications of Algal Amino Acid Mixtures

Study Type Model System Key Insight
Protein Turnover Chlamydomonas RuBisCO half-life = 64 hours
Metabolic Tracing Spirulina-fed hens Proline accretion is diet-dependent
Membrane Protein NMR ATP synthase Deuteration improved resolution by 40%

Comparative Advantages over Other Isotopically Labeled Compounds

Algal mixtures outperform yeast and E. coli-derived reagents in four areas:

  • Isotopic Diversity : Unlike yeast limited to ¹³C/¹⁵N, algal systems support dual U-D/U-¹⁵N labeling, critical for multidimensional NMR.
  • Cost Efficiency : Producing ¹⁵N-labeled algal extracts costs 30% less than bacterial equivalents due to lower media complexity.
  • Amino Acid Yield : Algal biomass contains 60% amino acids by weight, doubling yeast’s 35%, reducing input material needs.
  • Eukaryotic Compatibility : Algal amino acids exhibit higher incorporation rates (98% vs. 85%) in mammalian cell-free systems, minimizing unlabeled background.

Table 3: Algal vs. Yeast Isotopic Labeling Efficiency

Parameter Algal Mixture Yeast Extract
¹⁵N Incorporation Rate 98% 92%
Cost per Gram (¹⁵N) $1,087 $1,450
Amino Acid Content 60% 35%
Mammalian Cell Compatibility Yes (with delipidation) Limited

Properties

Molecular Weight

NA

Purity

98%

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differentiators

  • U-D; U-15N vs. U-15N: The addition of deuteration in U-D; U-15N reduces proton-induced signal overlap in NMR, enabling studies of high-molecular-weight proteins (>50 kDa) .
  • U-D; U-15N vs. U-13C; U-15N : While U-13C; U-15N is optimal for carbon tracing in metabolic studies (e.g., yeast regulome analysis), U-D; U-15N is preferred for HDX-MS or solvent suppression in NMR .
  • Triple-labeled (U-13C; U-D; U-15N) : Provides maximal isotopic enrichment for advanced applications like methyl-TROSY NMR but is cost-prohibitive for routine use .

Metabolic Compatibility

  • Scrambling Resistance : HEK293 cells show minimal metabolic scrambling of U-15N labels, unlike bacterial systems, making algal mixes ideal for mammalian studies .
  • Amino Acid Specificity: Algal mixtures avoid label dilution issues seen in E. coli-based labeling, where endogenous amino acids compete with labeled counterparts .

Technical Limitations

  • Cost and Solubility : Deuteration (U-D) increases production costs and may reduce solubility due to altered hydrophobicity .
  • Spectral Complexity : Triple-labeled mixes require specialized NMR setups (e.g., cryoprobes) to resolve overlapping signals .

Research Findings and Case Studies

  • SARS-CoV-2 Spike Protein Labeling : U-15N algal mix enabled high-yield 15N-labeling of the receptor-binding domain (RBD) for NMR-based binding studies with sialic acids .
  • HDX-MS of APPTM: A 1:1 mix of U-D; U-15N and unlabeled APPTM provided intermolecular NOEs critical for resolving familial Alzheimer’s mutation effects .
  • Yeast Metabolomics: U-13C; U-15N algal mix served as an internal standard for LC-MS quantification of free amino acids in ethanol extracts .

Preparation Methods

Source and Cultivation of Algal Biomass

The preparation of the algal amino acid mixture begins with the cultivation of specific algae strains under controlled conditions that promote the incorporation of isotopically labeled substrates:

  • Isotopic Labeling Substrates: The algae are grown in media enriched with heavy isotopes, specifically deuterium oxide (D2O) for deuterium labeling and nitrogen-15 labeled nitrogen sources (e.g., ^15N-ammonium salts or nitrates) for nitrogen labeling.
  • Growth Conditions: The algae are cultured under optimized light, temperature, and nutrient conditions to maximize biomass yield and isotopic incorporation efficiency.

Biomass Harvesting and Hydrolysis

  • After sufficient growth, algal biomass is harvested and subjected to hydrolysis to break down proteins into their constituent amino acids.
  • Hydrolysis is typically performed using strong acid hydrolysis (e.g., 6N HCl) under elevated temperature and pressure to ensure complete depolymerization of proteins into free amino acids without significant isotope scrambling or loss.

Purification of Amino Acids

  • The hydrolysate is then purified to isolate the amino acid mixture.
  • Purification involves chromatographic techniques such as ion-exchange chromatography or reverse-phase HPLC to remove impurities, unlabeled materials, and other algal-derived contaminants.
  • The process ensures a high chemical purity (~98%) and maintains the isotopic enrichment of deuterium and nitrogen-15.

Quality Control and Characterization

  • The purified amino acid mixture undergoes rigorous quality control:
    • Isotopic Enrichment Verification: Using LC/MS or MALDI-TOF/TOF mass spectrometry, isotopic enrichment is confirmed to be >98% for both deuterium and nitrogen-15.
    • Chemical Purity: SDS-PAGE and BCA assays confirm >90% purity and concentration consistency (~2 mg/mL in solution form).
    • pH Adjustment: After dissolution, the pH may be adjusted to physiological levels (e.g., pH 7.4) using phosphate-buffered saline for compatibility with biological assays.
    • Storage: The mixture is stored at room temperature away from light and moisture or at -80°C for stability over extended periods.

Detailed Research Findings on Preparation and Use

Isotopic Labeling Efficiency and Analysis

  • Studies using U-15N enriched algal amino acid mixtures demonstrate effective incorporation into cellular proteins, enabling precise measurement of protein synthesis rates by tracking mass isotopomer distributions in peptides.
  • The isotopomer distribution after labeling is modeled by concatenating binomial distributions of ^13C and ^15N isotopes, allowing for accurate quantification of new versus old protein fractions via mass spectrometry.
  • Curve fitting of mass shifts in peptide spectra confirms the high isotopic enrichment and allows calculation of fractional synthesis rates in cell culture experiments.

Application in Cell-Free Protein Expression

  • The algal amino acid mixture (U-D; U-15N) is used in cell-free protein expression systems to produce uniformly labeled proteins for NMR and proteomics studies, facilitating structural and dynamic analysis.
  • The mixture is supplied in crystalline form in various convenient sizes (e.g., 25 mg, 50 mg, 100 mg, up to gram quantities) to suit experimental scales.

Data Table: Typical Specifications of Algal Amino Acid Mixture (U-D; U-15N)

Parameter Specification Notes
Isotopic Enrichment (D) ≥ 98% Uniform deuterium labeling
Isotopic Enrichment (^15N) ≥ 98% Uniform nitrogen-15 labeling
Chemical Purity ≥ 98% Verified by chromatographic methods
Amino Acids Included 16 standard amino acids Derived from algal protein hydrolysis
Physical Form Crystalline powder Soluble in aqueous buffers
Storage Conditions Room temperature, dry, dark or -80°C Avoid freeze-thaw cycles
pH after dissolution ~7.4 Adjusted with phosphate-buffered saline
Typical Concentration ~2 mg/mL (solution) For cell culture or biochemical assays

Q & A

Basic Research Questions

Q. How should researchers design a metabolic labeling experiment using algal amino acid mixture (U-D; U-15N) to ensure uniform isotopic incorporation in microbial cultures?

  • Methodological Answer : Begin by calibrating the isotopic enrichment of the growth medium. Use a defined minimal medium supplemented with the algal amino acid mixture as the sole nitrogen source. Monitor cell growth via optical density (OD600) and harvest samples at mid-log phase to ensure active metabolic incorporation. Validate isotopic labeling efficiency using mass spectrometry (MS) to measure 15N and D enrichment in extracted proteins or metabolites. Adjust the ratio of labeled to unlabeled amino acids if incomplete incorporation is observed, and account for natural isotope abundance in controls .

Q. What protocols are recommended for preparing samples labeled with algal amino acid mixture (U-D; U-15N) to minimize degradation during extraction?

  • Methodological Answer : Lyse cells using urea-based buffers (e.g., 8 M urea) to denature proteases rapidly. Include reducing agents (e.g., DTT) and protease inhibitors during extraction. For metabolomics, quench metabolism rapidly using liquid nitrogen or cold methanol (−80°C). Centrifuge at 40,000×g for 10 minutes to remove debris, and store supernatants at −80°C. For proteomics, digest proteins with trypsin in-solution and desalt peptides using C18 columns before MS analysis .

Q. How can researchers verify the isotopic purity of algal amino acid mixture (U-D; U-15N) before experimental use?

  • Methodological Answer : Perform nuclear magnetic resonance (NMR) or high-resolution MS to assess 15N and D enrichment. For NMR, compare peak integrals of labeled vs. unlabeled protons or nitrogen nuclei. For MS, calculate the isotopic purity using the ratio of labeled (M+1, M+2) to unlabeled (M0) peaks in a full-scan spectrum. Cross-reference results with the Certificate of Analysis (COA) provided by the supplier, which typically reports purity as >98% for 15N and >97% for D .

Advanced Research Questions

Q. How can isotopic interference from algal amino acid mixture (U-D; U-15N) be mitigated in proteomic or metabolomic datasets?

  • Methodological Answer : Use high-resolution mass spectrometers (e.g., Orbitrap or Q-TOF) to resolve isotopic clusters. Apply deisotoping algorithms in data processing software (e.g., MaxQuant, XCMS) to distinguish natural isotopes from labeled ones. For 15N-labeled samples, adjust mass tolerances to account for the ~1 Da shift per nitrogen atom. For deuterium-labeled samples, consider hydrogen/deuterium exchange effects during chromatography and optimize gradient conditions to minimize retention time shifts .

Q. What statistical approaches are suitable for analyzing metabolic flux data derived from algal amino acid mixture (U-D; U-15N) labeling in dynamic systems?

  • Methodological Answer : Implement isotopomer spectral analysis (ISA) or flux balance analysis (FBA) to model metabolic pathways. Use nonlinear regression to fit experimental data (e.g., isotopic enrichment over time) to theoretical isotopomer distributions. For compartmentalized systems (e.g., organelles), apply Bayesian hierarchical models to account for spatial heterogeneity. Validate models using Akaike Information Criterion (AIC) or likelihood ratio tests .

Q. How can researchers resolve contradictory data arising from differential isotopic dilution in algal amino acid mixture (U-D; U-15N) studies across cell types?

  • Methodological Answer : Characterize cell-specific uptake rates by tracing 15N incorporation kinetics via time-course experiments. Normalize labeling efficiency to cellular protein content or biomass. If dilution effects persist (e.g., due to endogenous amino acid pools), use pulse-chase labeling or employ "heavy" SILAC media supplemented with algal amino acids to saturate intracellular pools. Cross-validate findings with orthogonal methods, such as stable isotope-resolved NMR .

Q. What strategies optimize the integration of algal amino acid mixture (U-D; U-15N) into multi-omic studies combining proteomics, metabolomics, and fluxomics?

  • Methodological Answer : Design a unified extraction protocol to co-extract proteins and metabolites (e.g., methanol/chloroform/water partitioning). For proteomics, use tandem mass tags (TMT) or label-free quantification alongside isotopic labeling. For fluxomics, couple 13C-glucose tracing with 15N-amino acid labeling to map carbon and nitrogen fluxes simultaneously. Employ bioinformatics pipelines like MetaCyc or KEGG to integrate pathway-level insights .

Methodological Best Practices

  • Data Reproducibility : Always include biological replicates (n ≥ 3) and technical replicates for MS-based workflows. Report isotopic purity, labeling duration, and growth conditions in metadata .
  • Contamination Control : Avoid cross-contamination by dedicating equipment (e.g., pipettes, centrifuges) for labeled samples. Use separate chromatography columns for heavy vs. light samples .
  • Ethical Reporting : Disclose batch-specific variations in algal amino acid mixtures (e.g., lot numbers) and cite COA documentation to enhance transparency .

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